3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
“3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide” is a complex organic compound that belongs to the thienopyridine class These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the Thienopyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted thiophenes and pyridines.
Functional Group Modifications: Introduction of amino, chloro, and methoxy groups through substitution reactions using reagents like aniline, chlorobenzene, and methoxybenzene under specific conditions (e.g., catalysts, solvents, temperature control).
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Use of metal catalysts to enhance reaction rates.
Purification: Techniques like recrystallization, chromatography, and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction of the nitro or carbonyl groups, if present, to amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors or conductive polymers.
Biology
Enzyme Inhibition: Possible applications as inhibitors of specific enzymes due to its structural complexity.
Receptor Binding: Potential to bind to biological receptors, influencing cellular processes.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals, particularly in oncology or neurology.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of “3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide” would depend on its specific biological target. Generally, it might involve:
Molecular Targets: Binding to enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Thienopyridines: Compounds like clopidogrel and prasugrel, which are used as antiplatelet agents.
Aromatic Amides: Compounds with similar structural motifs, such as certain pharmaceuticals and agrochemicals.
Uniqueness
The unique combination of functional groups and aromatic rings in “3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide” may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H19Cl2N3O2S |
---|---|
Molecular Weight |
520.4 g/mol |
IUPAC Name |
3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C27H19Cl2N3O2S/c1-34-18-12-8-16(9-13-18)22-14-19(15-6-10-17(28)11-7-15)23-24(30)25(35-27(23)32-22)26(33)31-21-5-3-2-4-20(21)29/h2-14H,30H2,1H3,(H,31,33) |
InChI Key |
FLXIIBFGIBQLQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)Cl)C(=C(S3)C(=O)NC5=CC=CC=C5Cl)N |
Origin of Product |
United States |
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